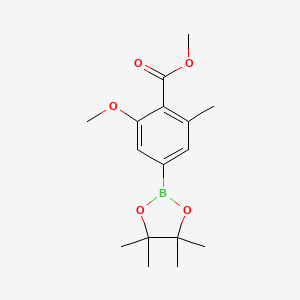

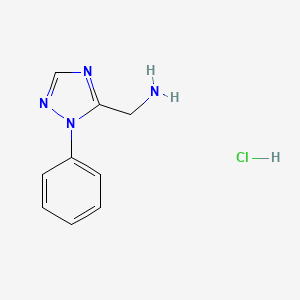

![molecular formula C9H8F2O3 B2708799 2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol CAS No. 334778-39-1](/img/structure/B2708799.png)

2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Lewis Acid Catalysis

Scandium trifluoromethanesulfonate, a powerful Lewis acid catalyst, is utilized for the acylation of alcohols, including 2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol, with acid anhydrides or for esterification by carboxylic acids. Its high catalytic activity facilitates the acylation of not only primary alcohols but also sterically-hindered secondary or tertiary alcohols, proving effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Organic Synthesis Enhancements

Research on the structural and spectroscopic characterization of similar difluorobenzoic acids demonstrates the utility of this compound in organic synthesis. Techniques like FT-IR, FT-Raman, and UV spectroscopy, alongside quantum chemical calculations, shed light on molecular conformation and vibrational analysis, indicating its significant role in enhancing synthetic methodologies (Karabacak, Cinar, & Cinar, 2011).

Material Science and Photoluminescence

In material science, the study of dinuclear complexes formulated with variations of fluorobenzoic acid, including derivatives close to this compound, has shown potential in sensitizing visible and NIR emitting lanthanide(III) ions. Such research opens pathways for developing materials with unique photoluminescent properties for advanced technological applications (Casanovas, Speed, Vicente, & Font‐Bardia, 2019).

Catalysis in Polymerization

The compound also finds use in the organocatalytic ring-opening polymerization of lactide, where primary and secondary alcohol adducts of 1,3-dimesitylimidazolin-2-ylidene act as single-component catalyst/initiators. This showcases its role in creating polymers with controlled molecular weights and structures, contributing to the development of complex polymeric architectures (Csihony, Culkin, Sentman, Dove, Waymouth, & Hedrick, 2005).

Propiedades

IUPAC Name |

2-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c10-9(11)13-7-3-1-2-6(4-5-12)8(7)14-9/h1-3,12H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXBXXZZNKREFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2708720.png)

![3-amino-N-(4-methoxyphenyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2708724.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2708726.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2708731.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2708732.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708737.png)